Benzo(b)chrysene: A Comprehensive Technical Guide
Benzo(b)chrysene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo(b)chrysene is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene (B151609) rings.[1][2] It is a high-molecular-weight PAH with a pentacyclic angular structure.[1] This compound is of significant interest to researchers in environmental science, toxicology, and drug development due to its carcinogenic potential and its presence as an environmental contaminant.[2][3] Benzo(b)chrysene is typically formed from the incomplete combustion of organic materials, such as in tobacco smoke, grilled foods, and vehicle exhaust.[2][3] This technical guide provides a detailed overview of the chemical and physical properties of Benzo(b)chrysene, experimental protocols for its analysis, and insights into its metabolic activation.
Chemical and Physical Properties
Benzo(b)chrysene is a colorless to pale yellow solid at room temperature.[2] It is characterized by its high thermal stability, low solubility in polar solvents like water, and limited volatility.[1] It is, however, soluble in organic solvents such as dichloromethane (B109758) and acetone.[1]
Table 1: General Chemical Properties of Benzo(b)chrysene
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₄ | [3][4] |
| Molecular Weight | 278.3466 g/mol | [4] |
| CAS Registry Number | 214-17-5 | [4] |
| IUPAC Name | pentacyclo[12.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | [3] |
| Synonyms | 2,3-Benzochrysene, Benzo[c]tetraphene, 3,4-Benzotetraphene | [5] |
Table 2: Physical Properties of Benzo(b)chrysene
| Property | Value | Reference |
| Appearance | Pale green-yellow leaves from xylene; Colorless or pale yellow solid | [1][5] |
| Melting Point | 293–294 °C | [1][4] |
| Boiling Point | ~524.7 °C at 760 mmHg | [1] |
| Water Solubility | 0.00162 mg/L at 25 °C | [5] |
| Vapor Pressure | 2.8 × 10⁻⁵ Pa at 25 °C | [5] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 7.11 | [3] |
| Enthalpy of Sublimation (ΔsubH) | 136.9 kJ/mol at 413 K | [1] |
| Ionization Energy | 7.14 ± 0.04 eV to 7.29 eV | [6] |
| Heat Capacity (Cp,gas at 298.15 K) | 283.9 ± 3.5 J/mol·K | [3] |
Table 3: Spectral Data References for Benzo(b)chrysene
| Spectral Data Type | Reference |
| Ultraviolet-Visible (UV/Vis) Absorption | [3][4] |
| Infrared (IR) Spectroscopy | [4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | [5] |
| Mass Spectrometry (MS) | [4][7] |
| Fluorescence Emission Spectroscopy | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of Benzo(b)chrysene are crucial for accurate research. The following sections provide methodologies based on established techniques for PAHs.
Synthesis of Benzo(b)chrysene
The synthesis of Benzo(b)chrysene and its derivatives can be achieved through various organic chemistry reactions. One common method is photochemical cyclization.
Protocol: Photochemical Synthesis of Chrysenes
This protocol is adapted from methods used for synthesizing chrysene (B1668918) derivatives and can be applied to Benzo(b)chrysene with appropriate starting materials.[8][9]
-
Starting Material Preparation: The synthesis typically begins with a Wittig reaction between a suitable naphthyl Wittig salt and a substituted benzaldehyde (B42025) to form a stilbenoid precursor.[9]
-
Photocyclization: The stilbenoid precursor is dissolved in a degassed solvent such as toluene.[8]
-
Reaction Conditions: A stoichiometric amount of an oxidizing agent, like iodine, is added to the solution.[8] The mixture is then irradiated with a UV lamp until the color of the iodine disappears, indicating the completion of the cyclization reaction.[8]
-
Workup: The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the pure chrysene derivative.[8]
Purification of Benzo(b)chrysene
Purification is a critical step to obtain high-purity Benzo(b)chrysene for analytical standards and toxicological studies.
Protocol: Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus cold solvent.[10][11][12]
-
Solvent Selection: Choose a solvent in which Benzo(b)chrysene is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Benzene or xylene are suitable solvents.[1][5]
-
Dissolution: Dissolve the impure Benzo(b)chrysene in a minimal amount of the hot solvent to form a saturated solution.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11]
-
Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.[13] Further cooling in an ice bath can maximize the yield.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the crystals to remove any residual solvent.[12]
Protocol: Column Chromatography
Column chromatography is a versatile technique for purifying and separating compounds from a mixture.
-
Stationary Phase Selection: A slurry of silica (B1680970) gel or alumina (B75360) is typically used as the stationary phase and packed into a glass column.[14]
-
Sample Loading: The crude Benzo(b)chrysene is dissolved in a minimum amount of a non-polar solvent and loaded onto the top of the column.
-
Elution: A solvent or a mixture of solvents (mobile phase) is passed through the column. The polarity of the solvent is gradually increased to elute the compounds based on their affinity for the stationary phase. For PAHs, a common elution sequence involves petroleum ether and dichloromethane in varying ratios.[14]
-
Fraction Collection: The eluate is collected in fractions, and the fractions containing the purified Benzo(b)chrysene are identified using techniques like thin-layer chromatography (TLC).
-
Solvent Evaporation: The solvent is evaporated from the desired fractions to yield the purified Benzo(b)chrysene.
Analytical Methods
Accurate quantification of Benzo(b)chrysene in various matrices is essential for environmental monitoring and toxicological assessment.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like PAHs.[15][16]
-
Sample Preparation: For environmental samples like soil or sediment, extraction is typically performed using a solvent mixture such as dichloromethane/acetone. The extract is then concentrated and may undergo a cleanup step.[17]
-
GC Separation:
-
Column: A capillary column suitable for PAH analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is used.[15]
-
Injection: A splitless injection is commonly used for trace analysis.[16]
-
Oven Program: A temperature gradient is employed to separate the PAHs based on their boiling points. A typical program might start at a lower temperature (e.g., 90°C) and ramp up to a higher temperature (e.g., 320°C).[16]
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.[18]
-
-
MS Detection:
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Detection Mode: For high selectivity and sensitivity, selected ion monitoring (SIM) mode is used, where the mass spectrometer is set to detect specific ions characteristic of Benzo(b)chrysene (m/z 278).[18]
-
-
Quantification: Quantification is achieved by comparing the peak area of Benzo(b)chrysene in the sample to a calibration curve generated from standards of known concentrations. Deuterated internal standards are often used to correct for matrix effects and variations in sample processing.[17]
Protocol: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent compounds like PAHs.[19][20]
-
Sample Preparation: Similar to GC-MS, samples are extracted and cleaned up. A common extraction method for seafood is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[20] The final extract is dissolved in a solvent compatible with the HPLC mobile phase, such as acetonitrile (B52724).[20]
-
HPLC Separation:
-
Fluorescence Detection:
-
Wavelengths: The fluorescence detector is set to the optimal excitation and emission wavelengths for Benzo(b)chrysene to maximize sensitivity and selectivity. The excitation and emission wavelengths are programmed to change during the chromatographic run to be optimal for each eluting PAH.[22]
-
-
Quantification: Similar to GC-MS, quantification is performed using a calibration curve generated from standard solutions.[19]
Biological Activity and Signaling Pathways
Benzo(b)chrysene is recognized for its carcinogenic potential, which is a result of its metabolic activation within biological systems.[3]
Metabolic Activation
Like many other PAHs, Benzo(b)chrysene is a procarcinogen, meaning it requires enzymatic conversion to become a carcinogen.[5] This bioactivation process is primarily carried out by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1.[4][5] The metabolic pathway involves the formation of reactive epoxide intermediates, which are then converted by epoxide hydrolase to diol epoxides.[1][5] These diol epoxides are the ultimate carcinogens that can covalently bind to DNA, forming DNA adducts.[1] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis.[2]
Caption: Metabolic activation of Benzo(b)chrysene to a reactive diol epoxide.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The expression of the key metabolizing enzymes, CYP1A1 and CYP1B1, is regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][4] AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex.[3][23] Upon binding of a ligand, such as a PAH, the AhR complex translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the AhR nuclear translocator (ARNT).[3][23] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1, leading to their increased transcription.[3]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by PAHs.
Conclusion
Benzo(b)chrysene is a polycyclic aromatic hydrocarbon with well-defined chemical and physical properties that contribute to its environmental persistence and biological activity. Its carcinogenic potential is a direct consequence of its metabolic activation through the cytochrome P450 system, which is regulated by the AhR signaling pathway. The experimental protocols outlined in this guide provide a foundation for the accurate synthesis, purification, and analysis of Benzo(b)chrysene, which is essential for ongoing research into its toxicology and for monitoring its presence in the environment. A thorough understanding of these aspects is critical for assessing the risks it poses to human health and for the development of potential strategies for mitigation and remediation.
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